molecular formula C11H9BrO2 B8721017 2-Bromo-6-methoxynaphthalen-1-ol

2-Bromo-6-methoxynaphthalen-1-ol

Cat. No. B8721017
M. Wt: 253.09 g/mol
InChI Key: MCLWXXAFCQSEPX-UHFFFAOYSA-N
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Patent
US07163954B2

Procedure details

A mixture of 6-methoxy-2-bromonaphthol (20.1 g, 66.6 mmol) and cesium carbonate (43.2 g, 133 mmol) in acetone (200 mL) was stirred at ambient temperature for one hour. Ethyl bromoacetate (8.8 mL, 80 mmol) was then added. The reaction mixture was stirred for 23 hours at ambient temperature. The insoluble material was then filtered off, and the acetone filtrate was solvent evaporated. It was then partitioned in water and ethyl acetate. The organic phase was washed with water and brine. It was then dried with anhydrous magnesium sulfate, filtered and solvent evaporated. The resulting residue was stirred in hexane for 10 minutes, filtered and rinsed with hexane. It was then dried at 64° C. in vacuo for 25 hours to yield (1,6-dibromo-naphthalen-2-yloxy)-acetic acid ethyl ester as a light yellow solid (19.5 g, 75.6%): MP: 104–6° C.; mass spectrum (+EI, M+) m/z 388. 1H NMR (500 MHz, DMSO-d6): δ8.24 (d, 1H, J=1.99 Hz), 8.03 (d, 1H, J=9.01 Hz), 7.95 (d, 1H, J=9.01 Hz), 7.75 (dd, 1H, J=9.09 Hz and 2.07 Hz), 7.47 (d, 1H,J=9.17 Hz), 5.07 (s, 2H), 4.17 (q, 2H, J=7.07 Hz), 1.21 ppm (t, 3H, J=7.07 Hz). Elemental Analysis for C14H12Br2O3: Calcd: C, 43.33; H, 3.12; N, 0.00; Found: C, 43.40; H, 3.10; N, 0.00.
Quantity
20.1 g
Type
reactant
Reaction Step One
Quantity
43.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
8.8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:9](O)=[C:8]([Br:14])[CH:7]=[CH:6]2.[C:15](=[O:18])([O-])[O-:16].[Cs+].[Cs+].[Br:21]CC(OCC)=O.C[C:29]([CH3:31])=O>>[CH2:29]([O:16][C:15](=[O:18])[CH2:1][O:2][C:3]1[CH:12]=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[C:8]([Br:14])[CH:9]=2)[C:4]=1[Br:21])[CH3:31] |f:1.2.3|

Inputs

Step One
Name
Quantity
20.1 g
Type
reactant
Smiles
COC=1C=C2C=CC(=C(C2=CC1)O)Br
Name
Quantity
43.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
200 mL
Type
reactant
Smiles
CC(=O)C
Step Two
Name
Quantity
8.8 mL
Type
reactant
Smiles
BrCC(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at ambient temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 23 hours at ambient temperature
Duration
23 h
FILTRATION
Type
FILTRATION
Details
The insoluble material was then filtered off
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
It was then partitioned in water
WASH
Type
WASH
Details
The organic phase was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
It was then dried with anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
solvent evaporated
STIRRING
Type
STIRRING
Details
The resulting residue was stirred in hexane for 10 minutes
Duration
10 min
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
rinsed with hexane
CUSTOM
Type
CUSTOM
Details
It was then dried at 64° C. in vacuo for 25 hours
Duration
25 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC(COC1=C(C2=CC=C(C=C2C=C1)Br)Br)=O
Measurements
Type Value Analysis
AMOUNT: MASS 19.5 g
YIELD: PERCENTYIELD 75.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.